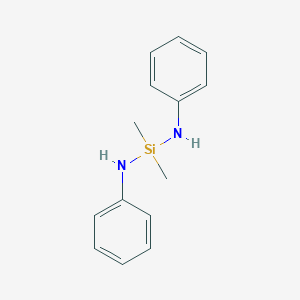
Dianilinodimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanediamine, 1,1-dimethyl-N,N’-diphenyl-: is an organosilicon compound with the molecular formula C14H18N2Si and a molecular weight of 242.3916 g/mol . . This compound is characterized by its two phenyl groups attached to nitrogen atoms, which are further bonded to a silicon atom substituted with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is typically synthesized through the reaction of dimethylchlorosilane with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5NH2→(CH3)2Si(NHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of silanediamine, 1,1-dimethyl-N,N’-diphenyl- involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the reaction and improve yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of siloxane compounds.
Substitution: The compound can participate in substitution reactions where the phenyl groups or the nitrogen atoms are replaced by other substituents.
Hydrolysis: In the presence of water or moisture, silanediamine, 1,1-dimethyl-N,N’-diphenyl- can hydrolyze to form silanols and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkyl halides.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed:
Oxidation: Siloxanes.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and amines.
Aplicaciones Científicas De Investigación
Chemistry: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a ligand in coordination chemistry and as a reagent in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a cross-linking agent in the production of silicone rubber. It enhances the mechanical properties and thermal stability of the rubber . Additionally, it is used as a catalyst in various polymerization reactions and as an additive in coatings and adhesives .
Mecanismo De Acción
The mechanism of action of silanediamine, 1,1-dimethyl-N,N’-diphenyl- primarily involves its ability to form stable complexes with metal ions and other reactive species. The nitrogen atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. The silicon atom, with its ability to form strong bonds with oxygen and carbon, contributes to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
- Silanediamine, 1,1-dimethyl-N,N’-diethyl-
- Silanediamine, 1,1-dimethyl-N,N’-dibutyl-
- Silanediamine, 1,1-dimethyl-N,N’-dipropyl-
Comparison: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is unique due to the presence of phenyl groups, which impart distinct electronic and steric properties compared to alkyl-substituted analogs. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for specific applications in catalysis and material science .
Propiedades
Número CAS |
13435-09-1 |
|---|---|
Fórmula molecular |
C14H18N2Si |
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
N-[anilino(dimethyl)silyl]aniline |
InChI |
InChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clave InChI |
LMBXAKYWWMNNCR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
13435-09-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















